molecular formula C8H10BrClFN B1531113 [(5-Bromo-2-fluorophenyl)methyl](methyl)amine hydrochloride CAS No. 1235439-04-9

[(5-Bromo-2-fluorophenyl)methyl](methyl)amine hydrochloride

Cat. No.: B1531113
CAS No.: 1235439-04-9
M. Wt: 254.53 g/mol
InChI Key: WYGAUHSTMZCZPH-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluorophenyl)methylamine hydrochloride is a halogenated aromatic amine hydrochloride with the molecular formula C₈H₉BrClFN. Structurally, it features a bromo-fluorophenyl core substituted with a methylamine group and a methyl substituent on the amine nitrogen ().

Key structural attributes:

  • Aromatic backbone: 5-bromo-2-fluorophenyl group.
  • Amine substituents: Methyl group on the benzyl carbon and methylamine hydrochloride.
  • Halogenation: Bromine (electron-withdrawing) and fluorine (electron-withdrawing, meta-directing) influence electronic and steric properties.

Properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN.ClH/c1-11-5-6-4-7(9)2-3-8(6)10;/h2-4,11H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGAUHSTMZCZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235439-04-9
Record name Benzenemethanamine, 5-bromo-2-fluoro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235439-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

(5-Bromo-2-fluorophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C8_8H10_{10}BrClFN and a molecular weight of approximately 251.53 g/mol. This compound features a bromine atom and a fluorine atom attached to a phenyl ring, contributing to its unique properties and potential applications in medicinal chemistry and organic synthesis. This article provides a detailed examination of its biological activity, focusing on pharmacological effects, mechanisms of action, and comparative studies with similar compounds.

  • Molecular Formula : C8_8H10_{10}BrClFN
  • Molecular Weight : 251.53 g/mol
  • Solubility : Enhanced solubility in water due to its hydrochloride salt form, making it suitable for biological studies.

Pharmacological Activity

Research indicates that (5-Bromo-2-fluorophenyl)methylamine hydrochloride exhibits significant biological activity, particularly in pharmacology. Compounds with similar structures have been studied for their potential as:

  • Anticancer Agents : Preliminary studies suggest applications in oncology, where structural modifications may enhance efficacy against various cancer types.
  • Neuropharmacological Effects : Investigations into potassium channel modulation have shown promise in pain management and epilepsy treatment.

While specific mechanisms of action for (5-Bromo-2-fluorophenyl)methylamine hydrochloride remain largely uncharacterized, interactions with various biological targets have been reported. These include:

  • Ion Channel Modulation : Similar compounds have demonstrated the ability to open KV7 potassium channels, which are crucial in regulating neuronal excitability.
  • Receptor Binding : Studies suggest potential interactions with neurotransmitter receptors, although detailed binding affinities are yet to be fully elucidated.

Comparative Analysis

A comparative study of structurally similar compounds highlights the unique properties of (5-Bromo-2-fluorophenyl)methylamine hydrochloride. The following table summarizes notable comparisons:

Compound NameMolecular FormulaUnique Features
(2-Bromo-5-fluorophenyl)methylamine hydrochlorideC8_8H10_{10}BrClFNDifferent positioning of bromine and fluorine; potential variations in biological activity.
(4-Bromo-2-fluorophenyl)methylamine hydrochlorideC8_8H10_{10}BrClFNDifferent halogen positioning; potentially distinct receptor interactions.

These comparisons illustrate how variations in halogen positioning can influence biological activity and pharmacokinetics.

Case Studies and Research Findings

  • Anticancer Activity : A study explored the anticancer potential of similar compounds, indicating that modifications could lead to enhanced efficacy against specific cancer cell lines.
  • Neuropharmacological Research : Investigations into the effects on potassium channels have shown that certain derivatives can effectively modulate channel activity, suggesting therapeutic applications in neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, halogen positions, or aromatic systems. Data are compiled from crystallographic, synthetic, and physicochemical studies.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituent Differences vs. Target Compound Key Properties/Applications References
(5-Bromo-2-methylphenyl)methylamine hydrochloride C₉H₁₂BrN·HCl -F replaced with -CH₃ Higher lipophilicity due to methyl; used in receptor-binding studies
{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride C₉H₉BrF₃NO·HCl -F replaced with -OCF₃ Enhanced metabolic stability; explored in CNS-targeted drug candidates
(2-Bromo-5-fluorophenyl)methylamine hydrochloride C₈H₉BrClFN Bromo/fluoro positions swapped (2-Br, 5-F vs. 5-Br, 2-F) Altered electronic distribution; potential for divergent biological activity
(2-Bromophenyl)(phenyl)methylamine hydrochloride C₁₄H₁₅BrClN Additional phenyl group at benzyl position Increased steric bulk; investigated in allosteric modulator design
{[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride C₁₄H₁₄BrClFNO Ether-linked 4-bromophenoxy group Improved solubility; tested in kinase inhibition assays
(5-Bromo-2-fluorophenyl)methylamine hydrochloride C₉H₁₁BrClFN Methylamine replaced with ethylamine Higher CCS values (144.6–149.6 Ų); used in mass spectrometry-based pharmacokinetic studies

Key Findings from Comparisons

Electronic Effects :

  • Replacement of fluorine with -CH₃ () increases lipophilicity (logP) but reduces hydrogen-bonding capacity, altering receptor-binding profiles.
  • The trifluoromethoxy (-OCF₃) group () enhances metabolic resistance due to steric and electronic shielding .

Addition of a phenyl group () introduces steric hindrance, limiting access to flat binding pockets but enhancing selectivity for allosteric sites .

Collision Cross-Section (CCS) Trends :

  • The ethylamine analog () exhibits higher CCS values (144.6–149.6 Ų) than methylamine derivatives, correlating with increased alkyl chain flexibility .

Solubility and Stability :

  • Ether-linked substituents () improve aqueous solubility, making such analogs preferable for in vitro assays .

Research Implications and Limitations

  • Synthetic Accessibility : The target compound’s discontinued status () contrasts with commercially available analogs (e.g., –17), highlighting challenges in procurement for further studies.
  • Data Gaps: No experimental CCS or crystallographic data exist for the target compound, unlike its ethylamine variant (). Computational modeling is recommended to predict these properties.
  • Biological Relevance : Fluorine’s position (2- vs. 5-) may influence target engagement in serotonin or dopamine receptors, as seen in related halogenated amines ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Bromo-2-fluorophenyl)methyl](methyl)amine hydrochloride
Reactant of Route 2
[(5-Bromo-2-fluorophenyl)methyl](methyl)amine hydrochloride

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